molecular formula C12H18ClNO B1451096 [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217842-07-3

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride

Cat. No. B1451096
M. Wt: 227.73 g/mol
InChI Key: WPSZEJKUHXRYDW-FXMYHANSSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances known as reagents .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with common reagents, its behavior under various conditions (such as heat or light), and any catalysts that might affect its reactivity .


Physical And Chemical Properties Analysis

This would include data on the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. Other important properties might include its refractive index, specific gravity, and optical rotation .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors were prepared following the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole. This process represents an efficient method to construct molecules where the aryl sulfonyl moiety acts both as an N-protecting group and as an aryl donor (Evans, 2007).
  • Spectral characterization techniques have been employed to identify degradation impurities of related compounds in stressed samples, demonstrating the utility of techniques like 2D-NMR and mass spectrometry (MS) in the structural elucidation of complex organic molecules (Nirmala Munigela et al., 2008).

Chemical Reactions and Mechanisms

  • Research into amino acid methyl ester hydrochlorides provides insights into reactions with methanol, showcasing methods that are compatible with both natural and synthetic amino acids. This highlights the versatility of methanol in organic synthesis and its compatibility with a variety of chemical substrates (Jiabo Li & Y. Sha, 2008).
  • Investigations into dinuclear Zn(II) complexes have revealed their potential to promote cleavage and isomerization of certain organic compounds through a common cyclic phosphate intermediate. This research opens avenues for the application of metal complexes in facilitating complex organic transformations (W. Tsang et al., 2009).

Applications in Catalysis

  • The study of Cu-Co synergism in catalysis offers insights into the methylation of phenol with methanol, highlighting the influence of catalyst composition on product selectivity. This research could have implications for the development of more efficient catalytic processes in organic synthesis (T. Mathew et al., 2002).
  • The kinetics and mechanism of the methanolysis of poly(3-hydroxybutyrate) catalyzed by acidic functionalized ionic liquids have been explored, demonstrating an efficient method for the conversion of biopolymers to monomers. This research contributes to the understanding of polymer degradation and recycling processes (Xiuyan Song et al., 2016).

Safety And Hazards

This section would cover any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound .

properties

IUPAC Name

[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSZEJKUHXRYDW-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673948
Record name [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride

CAS RN

1217842-07-3
Record name [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride
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[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride
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[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride
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[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride

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